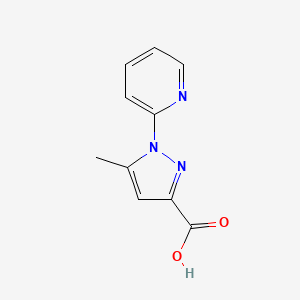

5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid

Description

Historical Context of Pyrazole-3-Carboxylic Acids in Heterocyclic Chemistry

Pyrazole derivatives have occupied a central role in heterocyclic chemistry since their discovery in the late 19th century. The pyrazole nucleus—a five-membered aromatic ring with two adjacent nitrogen atoms—exhibits unique electronic properties due to the non-equivalent reactivity of its nitrogen atoms. The N-atom at position 2 possesses a non-Huckel lone pair, rendering it more reactive toward electrophiles, while the N-atom at position 1 remains inert unless deprotonated under basic conditions. Pyrazole-3-carboxylic acid, first synthesized in the mid-20th century, emerged as a foundational structure for derivatization due to its carboxylic acid functional group, which facilitates esterification, amidation, and cyclization reactions.

The integration of pyridine rings into pyrazole systems, as seen in 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid, represents a strategic advancement in heterocyclic design. Early studies demonstrated that pyridinyl substitutions enhance molecular stability and modulate electronic effects, thereby improving binding affinity to biological targets. For instance, the pyridin-2-yl group at position 1 introduces steric and electronic effects that influence the molecule’s conformational flexibility and interaction with enzymes such as succinate dehydrogenase. Historical synthesis routes, including multi-step protocols involving hydrazine and ethyl oxalyl chloride, have been supplanted by more efficient methods, such as copper-catalyzed one-step reactions, which achieve yields up to 53%.

This compound: Significance in Medicinal Chemistry

The structural features of this compound underpin its pharmacological relevance. The carboxylic acid group at position 3 enables the formation of bioisosteres such as amides, esters, and nitriles, which are critical for optimizing drug-like properties. For example, conversion to carboxamides via reaction with thiols or amines has yielded compounds with notable antimicrobial activity against Bacillus cereus (MIC = 128 μg/mL). Additionally, the pyridin-2-yl moiety enhances interactions with hydrophobic enzyme pockets, as evidenced by its role in SDHI fungicides like fluxapyroxad and benzovindiflupyr.

Recent studies highlight the compound’s potential in targeting resistant bacterial strains. Derivatives bearing nitro groups exhibit selective inhibition of Gram-positive pathogens, suggesting a mechanism distinct from traditional β-lactam antibiotics. Furthermore, the methyl group at position 5 contributes to metabolic stability by reducing oxidative degradation, a property leveraged in the design of long-acting agrochemicals. The compound’s ability to serve as a metabolite of commercial fungicides underscores its environmental persistence and ecological impact, necessitating further research into its degradation pathways.

Research Objectives and Scope for Pyridinyl-Pyrazole Carboxylic Acid Investigations

Current research objectives prioritize three areas: (1) optimizing synthetic efficiency, (2) expanding biological activity profiles, and (3) elucidating structure-activity relationships (SARs). Traditional multi-step syntheses, which involve hazardous reagents like hydrazine, are being replaced by one-step protocols employing copper catalysts, which reduce production costs and improve safety. For instance, reacting 3,5-pyrazoledicarboxylic acid with pyridine derivatives in the presence of copper salts streamlines the synthesis of this compound, achieving industrial-scale feasibility.

Biologically, the scope extends to exploring novel derivatives for anticancer and antiviral applications. Preliminary data indicate that pyridinyl-pyrazole carboxamides inhibit kinases involved in cancer cell proliferation, though rigorous in vivo studies are needed. Additionally, the compound’s role as a precursor to SDHI fungicides necessitates investigations into resistance mechanisms, particularly mutations in fungal succinate dehydrogenase subunits. Collaborative efforts between academic and industrial researchers aim to balance agrochemical efficacy with environmental sustainability, addressing concerns about residual metabolites in soil and water systems.

Key Structural and Functional Attributes

Properties

IUPAC Name |

5-methyl-1-pyridin-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-6-8(10(14)15)12-13(7)9-4-2-3-5-11-9/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCYPGJTZPSUSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction mixture is typically heated under reflux to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Position 1 Modifications

- 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid (SC-17510) : Lacks the methyl group at position 5, reducing steric bulk and hydrophobicity. Used in covalent inhibitor synthesis with 16% yield for compound 4h .

- 5-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid : Replaces pyridin-2-yl with a tetrahydropyran group, enhancing conformational flexibility and aqueous solubility due to the oxygen atom in the ring .

Position 5 Modifications

Functional Group Replacements

Bioactivity Comparisons

Biological Activity

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid, with the CAS number 340720-08-3, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring with a methyl group at the 5-position and a pyridin-2-yl substituent at the 1-position, contributing to its pharmacological potential.

- Molecular Formula : C10H9N3O2

- Molecular Weight : 203.20 g/mol

- Purity : Typically ≥ 95% for research applications .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. For instance, this compound has been explored as an inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.

Key Findings :

- In vitro assays indicated that compounds similar to this compound exhibited significant inhibition of COX enzymes, with selectivity indices suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

- A study reported that certain pyrazole derivatives demonstrated IC50 values comparable to diclofenac sodium, a standard anti-inflammatory drug .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Research indicates that it may act as an enzyme inhibitor or receptor modulator in cancer pathways.

Research Highlights :

- Various derivatives of pyrazole have shown promising activity against cancer cell lines, with mechanisms often involving apoptosis induction and cell cycle arrest .

- Specific studies have demonstrated that compounds with similar structures can inhibit tumor growth in vivo, suggesting that this compound may possess similar effects .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can bind to the active site of enzymes like COX, inhibiting their activity and thereby reducing inflammation.

- Receptor Modulation : It may also modulate various receptors involved in inflammatory and cancer pathways, altering signaling cascades that contribute to disease progression .

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid, and how can purity be ensured?

- Methodology : Synthesis often involves multi-step reactions, such as cyclocondensation of hydrazines with β-keto esters followed by functionalization. For example, pyrazole derivatives are typically synthesized via regioselective substitutions under controlled pH and temperature . Purity is validated using HPLC (≥95% purity) and spectroscopic techniques (NMR, FT-IR). Solvent selection (e.g., DMF or THF) and catalyst optimization (e.g., Pd for cross-coupling) are critical for yield improvement .

Q. How can the structural conformation of this compound be confirmed experimentally?

- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation, as demonstrated for analogous pyrazole-carboxylic acid derivatives . For amorphous samples, 2D NMR (COSY, HSQC) resolves regiochemical ambiguities, while FT-IR identifies carboxylic acid (-COOH) and pyridyl C-H stretching bands .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodology : Solubility is assessed in aqueous buffers (pH 1–10) via UV-Vis spectroscopy or nephelometry. Stability studies use accelerated degradation tests (40°C/75% RH) with LC-MS monitoring. Pyrazole derivatives often show pH-dependent solubility due to the carboxylic acid group, requiring formulation with co-solvents (e.g., PEG-400) .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound with kinase targets?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations (AMBER, GROMACS) model interactions with ATP-binding pockets. For example, ICReDD’s quantum chemical calculations and reaction path searches identify optimal binding conformations . Pharmacophore mapping aligns the pyridyl and carboxylic acid moieties with key kinase residues (e.g., hinge region interactions) .

Q. How can contradictory reports about its biological activity (e.g., enzyme inhibition vs. activation) be resolved?

- Methodology : Comparative assays under standardized conditions (e.g., ATP concentration, pH) are essential. For kinase studies, use orthogonal methods like fluorescence polarization (FP) and surface plasmon resonance (SPR) to validate inhibition constants (Ki). Contradictions may arise from assay interference by the compound’s autofluorescence or metal chelation .

Q. What are the challenges in designing structure-activity relationship (SAR) studies for pyrazole-carboxylic acid derivatives?

- Methodology : Key challenges include regioselectivity in substitutions and balancing hydrophilicity/lipophilicity. SAR is explored by synthesizing analogs with variations at the pyridyl (e.g., 2- vs. 4-position) and carboxylic acid (e.g., ester prodrugs) groups. Bioisosteric replacements (e.g., tetrazole for -COOH) can improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.